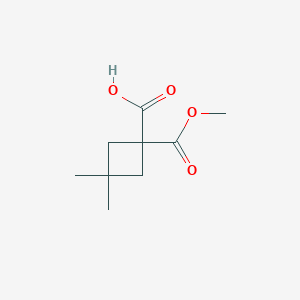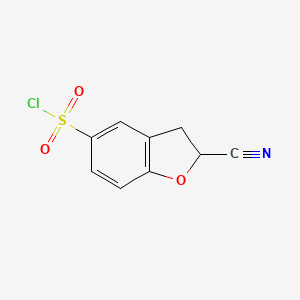
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis (MWI), which has been shown to be effective in constructing complex benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as proton quantum tunneling has been reported to improve the efficiency of the synthesis process, resulting in fewer side reactions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions can result in the formation of sulfonic acids.
Applications De Recherche Scientifique
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro-1-benzofuran-5-sulfonoyl chloride
- 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride
Uniqueness
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is unique due to its cyano group, which imparts specific chemical properties and reactivity. This distinguishes it from other benzofuran derivatives, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H6ClNO3S |
|---|---|
Poids moléculaire |
243.67 g/mol |
Nom IUPAC |
2-cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-1-2-9-6(4-8)3-7(5-11)14-9/h1-2,4,7H,3H2 |
Clé InChI |
GRGSWJAGSVSUTQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C1C=C(C=C2)S(=O)(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


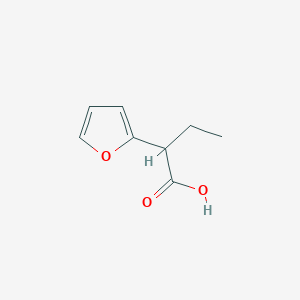
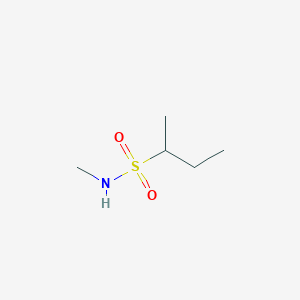
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
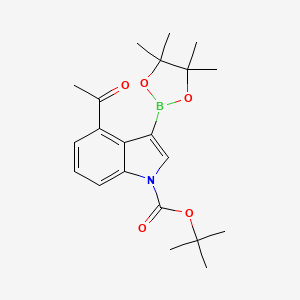
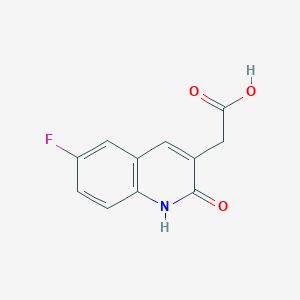

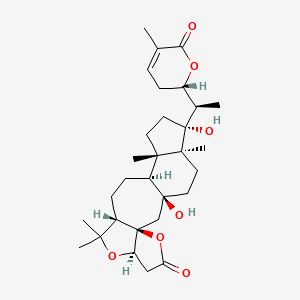
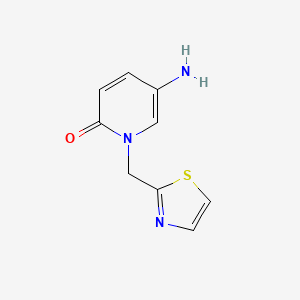
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)
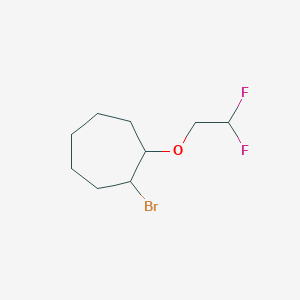
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)
